6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride
Overview
Description
6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride typically involves the reaction of 6-methoxy-4-methylpyridine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the carboxylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.
Scientific Research Applications
6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-4-methylpyridine-3-carboxylic acid: The non-hydrochloride form of the compound.
4-Methylpyridine-3-carboxylic acid: Lacks the methoxy group.
6-Methoxynicotinic acid: Similar structure but with different functional groups.
Uniqueness
6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride, a compound with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of approximately 203.62 g/mol, is a member of the pyridine carboxylic acids. Its structure includes a pyridine ring substituted with a methoxy group and a carboxylic acid group, enhancing its solubility and potential biological activity. This article explores its biological activities, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
The compound is characterized by its functional groups which contribute to its reactivity and biological activity. The presence of the methoxy and carboxylic acid groups allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antibacterial Activity
Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are documented as follows:
Bacterial Strain | MIC (µM) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 75 |
Bacillus subtilis | 22.9 |
Enterococcus faecalis | 23.15 |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological development .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. The following MIC values were observed against common fungal strains:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
These findings indicate its potential application in treating fungal infections .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, its interaction with bacterial enzymes may inhibit cell wall synthesis or disrupt metabolic processes critical for bacterial survival .
Case Studies
Research has highlighted the therapeutic potential of this compound in various contexts:
- Antimicrobial Studies : A study involving 248 synthesized alkaloids found that derivatives of pyridine compounds, including this compound, exhibited promising antimicrobial activity against both bacterial and fungal strains .
- Pharmacological Applications : Another investigation focused on the synthesis of derivatives from this compound aimed at enhancing its antibacterial efficacy. The results indicated that modifications to the methoxy group could lead to improved activity profiles against resistant bacterial strains .
Properties
IUPAC Name |
6-methoxy-4-methylpyridine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-7(12-2)9-4-6(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEQBOXUEMCZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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